
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol
概要
説明
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and reactivity.
作用機序
Target of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that 1h-1,2,3-triazole analogs are known to exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body by catalyzing the reversible hydration of carbon dioxide .
Result of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .
準備方法
Synthetic Routes and Reaction Conditions
. This method is efficient and practical, involving the reaction of organic azides with alkynes under mild conditions to form 1,2,3-triazoles. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol.
Industrial Production Methods
In an industrial setting, the production of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of immobilized copper catalysts on solid supports can also enhance the efficiency and recyclability of the catalyst .
化学反応の分析
Types of Reactions
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanal or (1-cycloheptyl-1H-1,2,3-triazol-4-yl)carboxylic acid .
科学的研究の応用
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
類似化合物との比較
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol can be compared with other similar compounds, such as:
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound has a benzyl group instead of a cycloheptyl group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure, which can influence its interactions with molecular targets and its overall reactivity.
特性
IUPAC Name |
(1-cycloheptyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-8-9-7-13(12-11-9)10-5-3-1-2-4-6-10/h7,10,14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJRDBCXMOBVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



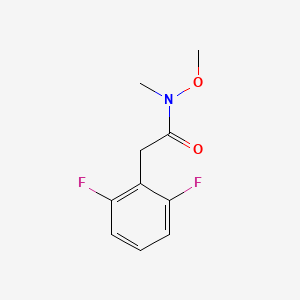
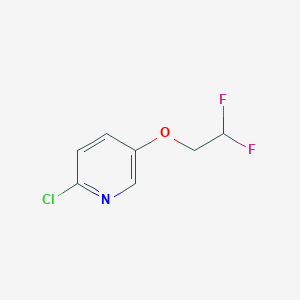
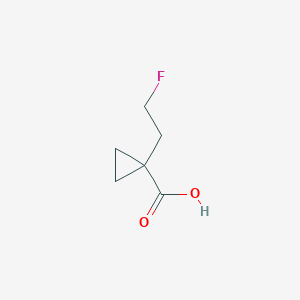
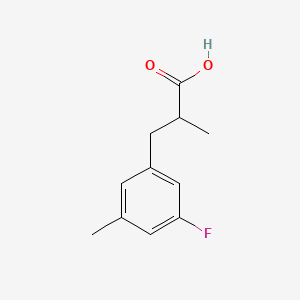
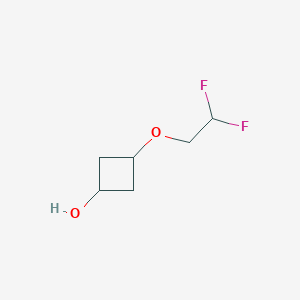
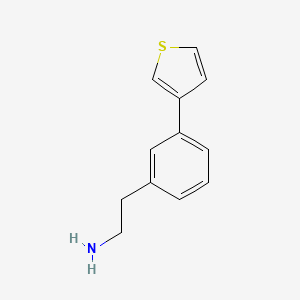
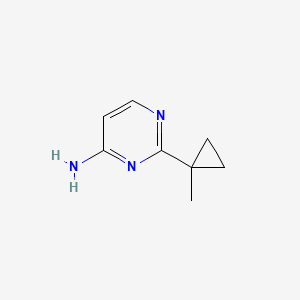
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)

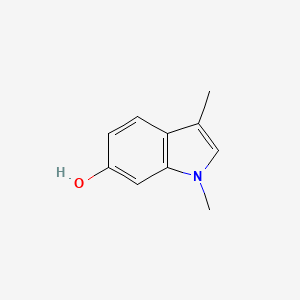


![Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B1457526.png)
